Streptocyclin

Descripción

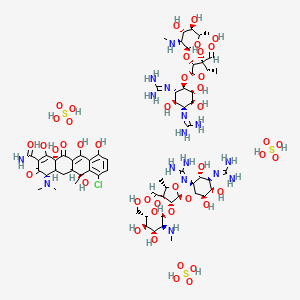

Structure

2D Structure

Propiedades

IUPAC Name |

(4S,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O8.2C21H39N7O12.3H2O4S/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21;2*1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;3*1-5(2,3)4/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31);2*4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);3*(H2,1,2,3,4)/t7-,8-,15-,21-,22-;2*5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+;;;/m000.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMGIEQMCLPPPH-OWWKMAFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H107ClN16O44S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1936.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8069-81-6 | |

| Record name | Streptocycline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008069816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular and Cellular Mechanisms of Antimicrobial Action

Ribosomal Target Interaction and Protein Synthesis Inhibition

Both Streptomycin (B1217042) and Tetracycline (B611298) target the bacterial ribosome, a critical cellular machine for protein synthesis. patsnap.com They specifically act on the smaller 30S ribosomal subunit, but through different modes of interaction and with different consequences for the bacterial cell. patsnap.commcmaster.ca

The initial interaction with the bacterial ribosome is a crucial step for both antibiotics.

Streptomycin: As an aminoglycoside antibiotic, Streptomycin binds irreversibly to the 30S ribosomal subunit. wikipedia.org This high-affinity interaction occurs with the 16S ribosomal RNA (rRNA) component, specifically near the decoding A-site. patsnap.comdrugbank.com The binding site is a complex region involving the phosphodiester backbone of 16S rRNA helices 1, 18, 27, and 44, as well as interactions with the ribosomal protein S12. asm.orgnih.govscientificlabs.ie This binding is stable and specific, controlled by the strA locus which specifies protein S12. pnas.org

Tetracycline: In contrast, Tetracycline and its derivatives like Chlortetracycline bind reversibly to the 30S ribosomal subunit. patsnap.comwikipedia.org Their primary binding site is the A-site (aminoacyl site) on the 30S subunit, where they physically obstruct the attachment of aminoacyl-tRNA. patsnap.compatsnap.comnoahcompendium.co.uk This binding is achieved by chelation with magnesium ions that are essential for the proper function of the ribosomal complex. patsnap.com While the primary target is the 30S subunit, some evidence suggests a lesser degree of binding to the 50S ribosomal subunit as well. wikipedia.orgmims.com

| Compound | Binding Target | Binding Nature | Specific Site |

| Streptomycin Sulphate | 16S rRNA of 30S subunit, Protein S12 asm.orgscientificlabs.ie | Irreversible wikipedia.org | Helices 1, 18, 27, 44; near A-site asm.orgnih.gov |

| Tetracycline Hydrochloride | 16S rRNA of 30S subunit patsnap.com | Reversible wikipedia.org | A-site (aminoacyl site) patsnap.compatsnap.com |

This table provides a summary of the ribosomal binding characteristics of Streptocyclin's active components.

The process of initiating protein synthesis is a key target for inhibition.

Streptomycin: A significant part of Streptomycin's mechanism involves disrupting the very first step of protein synthesis. It interferes with the correct binding of the initiator tRNA, formyl-methionyl-tRNA (fMet-tRNA), to the 30S subunit. patsnap.comwikipedia.orgtoku-e.com This action prevents the proper formation of the 30S initiation complex and the subsequent transition to a chain-elongating ribosome, effectively halting protein synthesis before it can begin. scientificlabs.iesigmaaldrich.com

Tetracycline: Tetracycline's primary impact is on the elongation phase, but it also inhibits the formation of the functional 70S initiation complex. patsnap.comsigmaaldrich.com By occupying the A-site on the 30S subunit, it blocks the entry of aminoacyl-tRNAs, which is necessary for the ribosome to move past the initiation phase. mcmaster.capatsnap.com

A defining feature of Streptomycin's action is its ability to corrupt the genetic decoding process.

Streptomycin: Streptomycin induces significant misreading of the mRNA codon by the ribosome. patsnap.comwikipedia.orgasm.org It distorts the decoding site, stabilizing a conformation that allows incorrect aminoacyl-tRNAs to bind to the A-site, mimicking a correct codon-anticodon match. drugbank.comnih.gov This leads to the incorporation of wrong amino acids into the growing polypeptide chain, resulting in the synthesis of aberrant, nonfunctional, or even toxic proteins. patsnap.comasm.org These mistranslated proteins can be inserted into the cell membrane, leading to further cellular damage and increased membrane permeability. drugbank.commicrobiologyresearch.org

Tetracycline: The mechanism of Tetracycline does not involve inducing codon misreading. Instead, it causes a complete stoppage of protein synthesis by physically preventing tRNA from binding to the A-site. patsnap.comsigmaaldrich.com The outcome is a sharp reduction in protein production, not the creation of faulty proteins. portlandpress.com

Both components of this compound effectively inhibit the elongation of the polypeptide chain.

Streptomycin: Beyond causing misreading, Streptomycin's binding to the ribosome can also inhibit the translocation step of elongation and interfere with ribosome recycling. drugbank.com This can lead to the premature release of the unstable ribosomal-mRNA complex, thereby halting protein synthesis. wikipedia.org

Tetracycline: This is the canonical mechanism for the tetracycline class of antibiotics. patsnap.comtoku-e.com By binding to the A-site of the 30S ribosome, Tetracycline directly and effectively blocks the attachment of incoming aminoacyl-tRNA molecules. mcmaster.capatsnap.comnoahcompendium.co.uk This prevents the addition of new amino acids to the growing peptide chain, thereby arresting the elongation phase of protein synthesis. patsnap.comtoku-e.com

| Mechanism | Streptomycin Sulphate | Tetracycline Hydrochloride |

| Inhibition of Initiation | High: Prevents fMet-tRNA binding. patsnap.comwikipedia.org | Moderate: Blocks A-site, preventing transition to elongation. patsnap.comsigmaaldrich.com |

| Codon Misreading | Yes: Causes synthesis of aberrant proteins. wikipedia.orgasm.org | No: Primarily blocks synthesis altogether. patsnap.comsigmaaldrich.com |

| Inhibition of Elongation | Yes: Inhibits translocation. drugbank.com | High: Primary mechanism, blocks tRNA binding to A-site. patsnap.comtoku-e.com |

This table compares the primary inhibitory effects of this compound's components on protein synthesis.

Bacterial Cell Permeation and Intracellular Accumulation

Before reaching their ribosomal targets, the antibiotics must first cross the bacterial cell wall and membrane.

The entry of Streptomycin into the bacterial cell is a multi-phase process, beginning with a crucial electrostatic interaction.

Streptomycin: As a polycationic aminoglycoside, Streptomycin initiates its entry through an "ionic binding phase". drugbank.com It binds electrostatically to negatively charged molecules on the bacterial surface, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. drugbank.com This binding displaces divalent cations like magnesium (Mg2+) that normally stabilize the membrane structure. drugbank.comnih.gov The result is a disruption of the outer membrane, leading to increased permeability that facilitates the antibiotic's own uptake into the periplasm. drugbank.comasm.org

Tetracycline: The uptake of Tetracycline is generally understood to rely on bacterial transport systems, which allow the drug to accumulate within the cytoplasm at concentrations higher than the external environment. sigmaaldrich.com While it may also alter membrane permeability, the distinct electrostatic "ionic binding phase" is the characteristic first step for its partner compound, Streptomycin. wikipedia.org

Energy-Dependent Transport Mechanisms into the Cytoplasm

For both Streptomycin and Tetracycline to exert their effects on the ribosomes, they must first cross the bacterial cell membrane(s) to enter the cytoplasm. This transport is an active, energy-requiring process.

Streptomycin: The uptake of Streptomycin into bacterial cells occurs in distinct, energy-dependent phases. ubc.ca This process is complex and not fully elucidated but is known to be linked to the cell's metabolic state. frontiersin.org The initial interaction is an ionic binding to the cell surface, followed by two energy-dependent phases (EDPI and EDPII). The second, more rapid phase of accumulation (EDPII) is thought to be the lethal event in the antibiotic's action. ubc.ca This transport is dependent on the bacterial membrane's energization. nih.gov

Tetracycline: The transport of Tetracycline into gram-negative bacteria involves passive diffusion through porin channels in the outer membrane. creative-diagnostics.comoup.com However, its subsequent movement across the inner cytoplasmic membrane into the cytoplasm is an active process that requires energy. oup.comcambridge.org This transport is driven by the proton motive force (specifically the pH gradient, ΔpH) and is also believed to involve phosphate (B84403) bond hydrolysis, indicating a complex energy coupling. nih.govasm.org

Research Findings Summary

The following table summarizes the key molecular and cellular mechanisms of the active components of this compound.

| Feature | Streptomycin Sulphate | Tetracycline Hydrochloride |

| Primary Target | 30S ribosomal subunit (16S rRNA) wikipedia.orgpatsnap.com | 30S ribosomal subunit (16S rRNA) wikipedia.orgmsdvetmanual.com |

| Binding Nature | Irreversible wikipedia.org | Reversible msdvetmanual.commicrobeonline.com |

| Effect on Protein Synthesis | Inhibits initiation, causes codon misreading, and leads to production of aberrant proteins. wikipedia.orgpatsnap.com | Prevents binding of aminoacyl-tRNA to the ribosomal A-site, halting peptide elongation. msdvetmanual.comnih.gov |

| Antimicrobial Action | Bactericidal longdom.org | Bacteriostatic wikipedia.orgresearchgate.net |

| Cytoplasmic Transport | Multi-phase, energy-dependent uptake. ubc.ca | Energy-dependent, driven by proton motive force and phosphate bond hydrolysis. nih.govasm.orgoup.com |

Biosynthetic Pathways of Streptocyclin S Aminoglycoside Component

Precursor Derivation from D-Glucose Metabolites

All three constituent parts of the Streptomycin (B1217042) molecule—streptidine (B14820), streptose (B1236354), and N-methyl-L-glucosamine—are ultimately derived from D-glucose. genome.jpkegg.jp The carbon skeleton of glucose is channeled into distinct metabolic pathways that modify it into the unique chemical structures required. For instance, studies using isotopically labeled glucose have been instrumental in tracing the flow of carbon atoms from glucose into each of the three moieties, confirming it as the primary precursor. nih.govnih.govnih.gov

Enzymatic Synthesis of the Streptidine Moiety via the Myo-inositol Pathway

The streptidine moiety, a diguanidinated aminocyclitol, is synthesized via the myo-inositol pathway. genome.jpkegg.jp This process involves a sequence of enzymatic reactions that modify the myo-inositol ring.

The key steps in the pathway are:

Conversion to scyllo-inosose: The pathway initiates with myo-inositol, which is oxidized to form myo-inosose-2, also known as scyllo-inosose. acs.orgasm.org

Transamination: The first nitrogen group is introduced via transamination. The enzyme L-glutamine:scyllo-inosose aminotransferase catalyzes the transfer of an amino group from L-glutamine to scyllo-inosose, producing scyllo-inosamine. acs.org

Phosphorylation and Amidinotransfer: The scyllo-inosamine is then phosphorylated. Following this, the first guanidino group is transferred from an arginine donor by an amidinotransferase (StrB1), a critical step in forming the guanidinated cyclitol. genome.jpgenome.jp

Second Guanidination: The process of oxidation, transamination, phosphorylation, and amidinotransfer is repeated at a different position on the cyclitol ring to add the second guanidino group, completing the streptidine structure. genome.jpkegg.jp

Table 1: Key Enzymes in Streptidine Moiety Biosynthesis

| Enzyme Name | Gene | Function | Reference |

|---|---|---|---|

| myo-Inositol Dehydrogenase | speB | Oxidation of myo-inositol to scyllo-inosose. | jmb.or.kr |

| L-glutamine:scyllo-inosose aminotransferase | stsC | Transfers amino group to scyllo-inosose. | genome.jpacs.org |

| Inosamine Kinase | - | Phosphorylation of scyllo-inosamine. | genome.jp |

| L-arginine:inosamine-phosphate amidinotransferase | strB1 | Transfers a guanidino group to the phosphorylated intermediate. | genome.jpnih.gov |

Biosynthesis of the Streptose Moiety through the dTDP-Glucose Pathway

Streptose, the central 6-deoxyhexose sugar of Streptomycin, is synthesized from D-glucose through the dTDP-glucose pathway. genome.jpkegg.jp This pathway shares similarities with the biosynthesis of other deoxysugars, such as L-rhamnose. biorxiv.orgnih.gov

The synthesis is proposed to proceed as follows:

Formation of dTDP-glucose: Glucose-1-phosphate is converted to dTDP-glucose by the enzyme dTDP-glucose synthase. jmb.or.kr

Dehydration: dTDP-glucose 4,6-dehydratase then converts dTDP-glucose into the intermediate dTDP-4-keto-6-deoxy-D-glucose. jmb.or.kr

Rearrangement and Epimerization: A series of enzymatic steps, including those catalyzed by orthologues of the rhamnose biosynthesis enzymes (RmlC, RmlD), leads to the formation of the branched-chain streptose structure. nih.gov This process involves a unique ring contraction step and epimerizations at the C-3'' and C-5'' positions, catalyzed by an epimerase such as StrM. biorxiv.orgnih.gov Isotope labeling studies have confirmed that the C-3' formyl branch carbon of streptose originates from the C-3 of D-glucose. nih.govnih.gov

Table 2: Key Enzymes in Streptose Moiety Biosynthesis

| Enzyme Name | Gene | Function | Reference |

|---|---|---|---|

| dTDP-glucose synthase | strD / spcD | Synthesizes dTDP-glucose from glucose-1-phosphate and dTTP. | jmb.or.krnih.gov |

| dTDP-glucose 4,6-dehydratase | strE / spcE | Catalyzes the dehydration of dTDP-glucose. | jmb.or.krnih.gov |

| dTDP-4-keto-rhamnose 3,5-epimerase | strM | Putative epimerase involved in sugar rearrangement. | biorxiv.orgnih.gov |

| Streptose Synthase | - | Catalyzes the final ring rearrangement to form streptose. | biorxiv.org |

Putative Biosynthetic Routes for the N-methyl-L-glucosamine Moiety

The exact biosynthetic pathway for the N-methyl-L-glucosamine moiety remains the least understood component of Streptomycin synthesis, though a general route has been proposed. genome.jpkegg.jpgenome.jp It is known to originate from D-glucose. nih.gov

Research indicates the following:

Studies using D-[1-¹⁴C]glucose and D-[6-³H]glucose suggest that the conversion of the D-glucose carbon skeleton to the L-hexose occurs without any carbon-carbon bond breakage. nih.gov

The involvement of a UDP-amino sugar intermediate, specifically UDP-N-methyl-D-glucosamine-phosphate, has been proposed based on its isolation from S. griseus mycelia. jst.go.jp

Genes within the str cluster, such as strG, are believed to be involved in the formation of this sugar moiety. nih.govuniprot.org

Genetic Architecture and Regulation of Biosynthetic Gene Clusters (str genes)

The biosynthesis of Streptomycin is encoded by a cluster of genes, referred to as the str genes, found in producing organisms like Streptomyces griseus and Streptomyces glaucescens. nih.gov This cluster contains all the necessary genetic information for the synthesis of the three moieties, their assembly, and the regulation of the entire process. nih.gov

The Streptomycin biosynthetic gene cluster in S. griseus is well-characterized and spans over 25 genes that encode biosynthetic enzymes, regulatory proteins, and transport functions. nih.gov The genes are tightly organized, often into transcriptional units or operons. nih.govresearchgate.net For example, the genes strR (a regulatory gene) and aphD (a resistance gene) are part of the same operon. nih.gov

The production of Streptomycin is tightly controlled by a sophisticated regulatory cascade. frontiersin.org A key signaling molecule in S. griseus is A-factor, a γ-butyrolactone that acts as a microbial hormone. nih.gov

The regulatory pathway includes:

A-factor Signal: At nanomolar concentrations, A-factor triggers a signal transduction cascade. nih.gov

AdpA Activation: This cascade leads to the activation of AdpA, a crucial transcriptional activator. nih.govresearchgate.net

Induction of the Pathway-Specific Activator: AdpA directly binds to the promoter region of the strR gene, inducing its transcription. nih.govresearchgate.net

Master Regulation by StrR: The StrR protein is the pathway-specific transcriptional activator for the entire Streptomycin biosynthesis gene cluster. nih.gov It controls the expression of at least nine transcriptional units, effectively switching on the production of the antibiotic. nih.govresearchgate.net

In addition to this specific cascade, global regulators that respond to the cell's physiological state, such as the cyclic AMP receptor protein (Crp), also play a role in controlling antibiotic production in Streptomyces, often by influencing the expression of pathway-specific activators. asm.orgmdpi.com

Microbial Production and Fermentation Optimization Methodologies

Isolation and Screening of High-Yielding Streptomyces Strains for Antibiotic Complex Production

The journey of Streptomycin (B1217042) production begins with the isolation of potent microbial strains, predominantly from the genus Streptomyces. Streptomyces griseus is the most well-known producer of Streptomycin. microbiologynotes.orgscribd.com The process commences with the collection of diverse environmental samples, most commonly soil, which is a rich reservoir of these filamentous bacteria. ijpsi.org

Once soil samples are collected, a series of dilutions are prepared and plated onto selective agar (B569324) media, such as Starch Casein Agar (SCA), which favors the growth of Actinomycetes like Streptomyces. ijpsi.org Colonies exhibiting the characteristic morphology of Streptomyces—dry, chalky, and filamentous—are then isolated for further study. ijpsi.org

The subsequent screening phase is critical for identifying high-yield producers. This is often accomplished using the agar well diffusion method. Isolated strains are grown in liquid culture, and the resulting broth is tested for its ability to inhibit the growth of specific test microorganisms, such as E. coli or Bacillus subtilis. ijpsi.orgtandfonline.com The size of the inhibition zone around the well correlates with the concentration and potency of the antibiotic produced. Strains that exhibit significant antimicrobial activity are selected for further development. To further enhance production yields, selected strains may undergo mutagenesis, often through exposure to ultraviolet (UV) or X-ray radiation, to induce genetic variations that could lead to higher antibiotic output. researchgate.netasm.org

Optimization of Fermentation Parameters for Enhanced Bioactive Compound Yield

Achieving commercially viable yields of Streptomycin hinges on the meticulous optimization of various physical and chemical parameters during fermentation. researchgate.net These factors are often interconnected and can significantly influence microbial growth and the biosynthesis of secondary metabolites like antibiotics.

Influence of Culture Media Composition, Including Carbon and Nitrogen Sources

The composition of the fermentation medium is paramount for successful antibiotic production. It must provide the necessary nutrients for both microbial growth and the synthesis of the target compound. Carbon and nitrogen sources are the most critical components.

For Streptomycin production by S. griseus, glucose is considered one of the best carbon sources. researchgate.netbiologyease.com However, other carbohydrates such as starch, fructose, and dextrin (B1630399) can also be utilized. biologyease.com The choice of nitrogen source is equally important, with soybean meal being a frequently used component in industrial media. microbiologynotes.orgbiologyease.com Other effective nitrogen sources include peptone, meat extract, and casein hydrolysate. scribd.combiologyease.com Research has shown that different combinations of these sources can have a substantial impact on the final antibiotic titer. For instance, a typical industrial medium described by Hockenhull contains glucose (2.5%), soybean meal (4%), distillers dried solubles (0.5%), and sodium chloride (0.25%). biologyease.com

Table 1: Effect of Carbon and Nitrogen Sources on Streptomyces Antibiotic Production

| Streptomyces Species | Antibiotic | Optimal Carbon Source | Optimal Nitrogen Source | Reference |

|---|---|---|---|---|

| S. griseus | Streptomycin | Glucose, Rice Bran, Starch | Soybean Meal, Glycine, Peptone | ijpsi.orgbiologyease.com |

| S. yanglinensis | Reveromycin (AFS) | Starch (3%) | Not Specified | nih.gov |

| S. kanasenisi | Glycoprotein GP-1 | Not Specified | Not Specified | mdpi.com |

| S. violatus | Not Specified | Glucose (1%) | Peptone (0.2%) | researchgate.net |

Determination of Optimal Initial pH for Microbial Growth and Metabolite Secretion

The pH of the culture medium is a critical factor that influences enzyme activity and nutrient uptake. For S. griseus fermentation, the optimal pH range is generally between 7.0 and 8.0. biologyease.combiotechnologynotes.com The fermentation process itself can alter the pH. Typically, in the initial phase of growth, the proteolytic activity of S. griseus on substrates like soybean meal releases ammonia (B1221849), causing the pH to rise to around 7.6. biologyease.com During the peak production phase, the utilization of ammonia helps maintain a relatively constant pH between 7.6 and 8.0. microbiologynotes.orgbiotechnologynotes.com If the pH deviates significantly from this optimal range, it can negatively impact antibiotic synthesis. Some studies have even reported maximum growth for S. griseus at a more alkaline pH of 9.0. ijpsi.org

Table 2: Optimal Initial pH for Antibiotic Production

| Streptomyces Species | Antibiotic/Product | Optimal Initial pH | Reference |

|---|---|---|---|

| S. griseus | Streptomycin | 7.0 - 8.0 (production phase at 7.6 - 8.0) | microbiologynotes.orgbiologyease.combiotechnologynotes.com |

| S. griseus | Streptomycin | 9.0 (for maximum growth) | ijpsi.org |

| S. yanglinensis | Reveromycin (AFS) | 6.5 | nih.gov |

| S. violatus | Not Specified | 8.0 | researchgate.net |

Assessment of Incubation Time and Temperature on Fermentation Efficiency

Temperature and incubation time are intrinsically linked parameters that dictate the pace of microbial metabolism and the progression of the fermentation cycle. The optimal temperature for Streptomycin production by S. griseus is typically maintained between 25°C and 30°C. microbiologynotes.orgbiologyease.com This temperature range supports robust mycelial growth and the enzymatic reactions necessary for antibiotic synthesis.

The fermentation process for Streptomycin generally lasts for 5 to 7 days and is characterized by distinct phases. biologyease.combiotechnologynotes.com The first phase (approximately 1-2 days) is dominated by rapid mycelial growth with little antibiotic production. biologyease.com The second, or production, phase (lasting up to day 5-7) is when the majority of the Streptomycin is synthesized. microbiologynotes.orgbiologyease.com The final phase involves the depletion of nutrients and cell lysis, which leads to a decline in production. biologyease.com Therefore, harvesting the antibiotic before this final phase begins is crucial for maximizing the yield. biologyease.com Studies have shown that for some S. griseus strains, maximum growth occurs after 72 hours of incubation. ijpsi.org

Table 3: Optimal Temperature and Incubation Time for Fermentation

| Streptomyces Species | Antibiotic/Product | Optimal Temperature | Optimal Incubation Time | Reference |

|---|---|---|---|---|

| S. griseus | Streptomycin | 25-30°C | 5-7 days | microbiologynotes.orgbiologyease.com |

| S. griseus | Streptomycin | Not Specified | >72 hours | ijpsi.org |

| S. yanglinensis | Reveromycin (AFS) | 28°C | 72 hours | nih.gov |

| S. kanasenisi | Glycoprotein GP-1 | 30°C | 7 days | mdpi.com |

| S. violatus | Not Specified | 30°C | 7 days | researchgate.net |

Role of Agitation Rate and Aeration in Submerged Fermentation Systems

Streptomycin production is a highly aerobic process, meaning it requires a consistent and adequate supply of oxygen. biotechnologynotes.com In large-scale submerged fermentation tanks, this is achieved through a combination of agitation and aeration. Agitation, driven by impellers, ensures that microbial cells are uniformly suspended in the nutrient medium and that air bubbles are dispersed effectively to facilitate oxygen transfer. biologyease.com Aeration involves sparging sterilized air into the fermenter.

The yield of Streptomycin is highly responsive to both aeration and agitation rates. microbiologynotes.orgbiologyease.com However, a delicate balance must be struck. While high agitation and aeration can improve oxygen availability, excessive agitation can create high shear forces that can damage the mycelial structure of Streptomyces, negatively impacting production. nih.gov Studies on other Streptomyces species have quantified optimal parameters, such as an agitation speed of 200 rpm and an aeration rate of 0.75 to 2.0 vvm (volume of air per volume of medium per minute) for maximal production of their respective bioactive compounds. nih.govmdpi.comnih.gov

Table 4: Optimal Agitation and Aeration in Streptomyces Fermentation

| Streptomyces Species | Antibiotic/Product | Optimal Agitation Rate (rpm) | Optimal Aeration Rate (vvm) | Reference |

|---|---|---|---|---|

| S. griseus | Streptomycin | High agitation is beneficial | High aeration is beneficial | microbiologynotes.orgbiologyease.com |

| S. yanglinensis | Reveromycin (AFS) | 200 rpm | 0.75 vvm | nih.gov |

| S. kanasenisi | Glycoprotein GP-1 | 200 rpm | 2.0 vvm | mdpi.comnih.gov |

Compound Index

Phytopathological Applications and Plant Disease Management Research

Efficacy in Controlling Bacterial Plant Pathogens

Research has consistently demonstrated the efficacy of Streptocyclin in controlling several economically significant bacterial plant pathogens. The compound's systemic action allows it to be absorbed by the plant, providing protection from within, which is a significant advantage as it is not easily washed off by rain. kisanestore.comrythuagro.in

Fire blight, caused by the bacterium Erwinia amylovora, is a destructive disease affecting apple and pear trees. rythuagro.inresearchgate.net Management strategies have historically relied on antibiotics, with streptomycin (B1217042) being a key component. rythuagro.in Streptomycin has been used for over five decades to control fire blight by killing the bacteria that colonize blossoms, thereby preventing infection. rythuagro.in

Research highlights that streptomycin is highly effective for managing fire blight on apples. rythuagro.inphytojournal.com However, its efficacy can be hampered by the development of resistant bacterial strains, a phenomenon observed in various regions worldwide since the 1970s. rythuagro.inresearchgate.netresearchgate.net In areas without resistance, streptomycin remains a primary tool for control. phytojournal.com Alternative antibiotics like oxytetracycline (B609801) and kasugamycin (B1663007) are also used, though oxytetracycline is generally considered less effective than streptomycin in the absence of resistance. phytojournal.com Studies comparing these antibiotics have shown that streptomycin and kasugamycin can cause significant reductions in E. amylovora populations on apple flower stigmas. arccjournals.com

Innovative application methods, such as trunk injection, have been explored to increase the effectiveness of antibiotics and reduce their environmental impact. icar.org.in Trunk-injected oxytetracycline has shown excellent control of shoot blight severity, suggesting it may be a superior delivery method for this specific antibiotic. icar.org.in

Table 1: Comparative Efficacy of Antibiotics on Erwinia amylovora Populations on Apple Flower Stigmas

| Antibiotic | Effect on E. amylovora Population | Reference |

| Streptomycin | Statistically significant reduction (by as many as 4 to 5 logs) over a 4- to 5-day period. | arccjournals.com |

| Kasugamycin | Statistically significant reduction (by as many as 4 to 5 logs) over a 4- to 5-day period. | arccjournals.com |

| Oxytetracycline | Variable effect; population reduction observed in only one of three experiments. | arccjournals.com |

Bacterial blight of rice, caused by Xanthomonas oryzae pv. oryzae, is a major threat to rice production, causing substantial yield losses. kisanestore.com this compound has been extensively studied and recommended for its management. Current time information in नागपूर डिव्हिजन, IN.ijcmas.com It is used in various forms, including seed treatment and foliar sprays, often in combination with copper-based fungicides. Current time information in नागपूर डिव्हिजन, IN.avrdc.org

Field trials have consistently shown that treatments involving this compound significantly reduce disease severity and increase grain yield. For instance, a combination of seed treatment with Streptocycline and foliar sprays with Streptocycline plus Copper Oxychloride resulted in the lowest disease incidence and highest grain yield compared to other treatments. kisanestore.com In one study, this combination reduced disease severity to 22.33% compared to 55.53% in the untreated control, and increased grain yield to 56.49 q/ha. kisanestore.com Another study found that seed soaking with this compound followed by sprays of this compound and Copper Oxychloride (CuOCl2) resulted in a Percent Disease Index (PDI) of 16.78% and a yield of 40.53 q/ha, a significant improvement over the control's 78.39% PDI and 23.07 q/ha yield. thepharmajournal.com

In-vitro studies have also confirmed this compound's effectiveness, showing significant inhibition zones against the Xoo bacterium. biochemjournal.com

Table 2: Efficacy of this compound-Based Treatments on Bacterial Blight of Rice

| Treatment | Disease Severity / PDI (%) | Grain Yield (q/ha) | Reference |

| Seed treatment + Foliar spray (Streptocycline + Copper Oxychloride) | 22.33 | 56.49 | kisanestore.com |

| Untreated Control | 55.53 | 33.67 | kisanestore.com |

| Seedling root dip + Foliar spray (this compound + CuOCl2) | 16.78 | 40.53 | thepharmajournal.com |

| Untreated Control | 78.39 | 23.07 | thepharmajournal.com |

| Foliar spray (Streptocycline + Copper hydroxide) | 59.26 | 35.24 | biochemjournal.com |

| Recommended Control (Streptocycline + Copper Oxy-chloride) | - | - | biochemjournal.com |

Bacterial leaf spot of greengram (mungbean), caused by Xanthomonas axonopodis pv. vignaradiatae, can lead to significant yield reductions. icar.gov.inijcmas.com Research has demonstrated the effectiveness of this compound in managing this disease.

Field studies over three years showed that spraying this compound resulted in a minimum disease intensity of 6.1% and the highest grain and fodder yields (10.28 q/ha and 20.59 q/ha, respectively). icar.org.in This was a substantial improvement compared to the maximum disease intensity of 24.9% and lower yields in untreated control plots. icar.org.in In pot experiments, combined seed treatment and foliar sprays with Streptocycline achieved 85.12% disease control, second only to another antibiotic, Labistryn. icar.gov.in These studies confirm that this compound is a potent agent for controlling bacterial leaf spot in greengram. icar.gov.inresearchgate.net

Table 3: Effect of this compound on Bacterial Leaf Spot of Greengram (Pooled 3-Year Data)

| Treatment | Disease Intensity (%) | Grain Yield (q/ha) | Fodder Yield (q/ha) | Reference |

| Streptocycline Spray | 6.1 | 10.28 | 20.59 | icar.org.in |

| Untreated Control | 24.9 | 5.76 | 12.18 | icar.org.in |

Bacterial wilt, caused by Ralstonia solanacearum, is a devastating soil-borne disease affecting numerous crops, including tomato and ginger. icar.org.inthepharmajournal.comtnau.ac.in In-vitro and in-vivo studies have established Streptocycline as an effective control agent against this pathogen.

In laboratory assays, Streptocycline consistently produces the largest inhibition zones against R. solanacearum compared to other antibiotics and fungicides. One study recorded a maximum inhibition zone of 21.16 mm with Streptocycline, significantly higher than other tested chemicals. icar.org.in Another study on tomato found Streptocycline superior, with a maximum inhibition zone of 14.37 mm². thepharmajournal.com Similarly, research on ginger wilt reported the highest average inhibition zone of 20.05 mm with Streptocycline. ijcmas.com

Field and greenhouse experiments support these lab findings. In tomato, a treatment involving a seedling root dip in Streptocycline combined with drenching of Bordeaux mixture proved most effective in limiting bacterial wilt. thepharmajournal.com In ginger, treating seed rhizomes with Streptocycline is a recommended management practice. tnau.ac.in

Table 4: In-vitro Efficacy of Streptocycline against Ralstonia solanacearum

| Crop | Inhibition Zone | Reference |

| Tomato | 21.16 mm | icar.org.in |

| Tomato | 14.37 mm² | thepharmajournal.com |

| Ginger | 20.05 mm | ijcmas.com |

| Tomato | 20.43 mm | biochemjournal.com |

Integration into Integrated Disease Management (IDM) Protocols in Agriculture

This compound is a key component in many Integrated Disease Management (IDM) protocols for bacterial diseases. IDM strategies combine cultural, biological, and chemical methods for sustainable and effective disease control.

For bacterial wilt of tomato, successful IDM protocols often include a seedling root dip with Streptocycline as a crucial step. thepharmajournal.comarccjournals.comhorizonepublishing.comhorizonepublishing.com This is typically combined with other practices such as soil amendment with bleaching powder and lime to adjust soil pH, followed by soil drenching with copper-based fungicides like Bordeaux mixture or copper oxychloride. thepharmajournal.comarccjournals.comhorizonepublishing.comhorizonepublishing.com One comprehensive IDM package involving soil application of bleaching powder, lime, a Streptocycline root dip, and drenching with copper oxychloride was found to be highly effective, resulting in low disease incidence and high fruit yield in tomato. arccjournals.com

In rice, IDM for bacterial blight involves the use of resistant varieties, seed treatment with Streptocycline, and need-based foliar sprays, often in combination with copper fungicides, alongside cultural practices like balanced fertilization and proper water management. avrdc.orgslideshare.net For bacterial blight in clusterbean, management modules that combine seed treatment and foliar sprays of Streptocycline with fungicides like copper oxychloride have proven to be the most effective and economically beneficial. phytojournal.com

Synergistic Effects and Compatibility in Combined Applications with Other Agro-Active Compounds

The efficacy of this compound is often enhanced when used in combination with other agro-active compounds, a phenomenon known as synergism. This is particularly evident in its combined application with copper-based fungicides.

Numerous studies on bacterial blight of rice and clusterbean have shown that a tank mix of Streptocycline and copper oxychloride provides superior disease control compared to the application of either chemical alone. kisanestore.comphytojournal.comarccjournals.comchemijournal.com This combination leads to a lower disease index and higher crop yields. kisanestore.comarccjournals.com For example, in clusterbean, the combination of Streptocycline and Blitox (a copper oxychloride formulation) was highly effective in reducing bacterial blight. phytojournal.com In-vitro studies also confirm this synergistic effect, with the combination of Streptocycline and copper oxychloride producing a larger inhibition zone against Xanthomonas axonopodis pv. cyamopsidis than Streptocycline alone. chemijournal.com Similar synergistic effects have been noted with fungicides like Carbendazim and Mancozeb. phytojournal.com

Streptocycline is also generally compatible with most commonly used insecticides. kisanestore.comrythuagro.in However, compatibility can vary. One study on diamondback moth larvae found that combining Streptocycline with insecticides like chlorantraniliprole (B1668704) and flubendiamide (B33115) resulted in a synergistic effect, enhancing toxicity to the pest. cabidigitallibrary.org Conversely, combinations with novaluron (B1679983) and indoxacarb (B177179) showed an antagonistic effect, reducing the toxicity. cabidigitallibrary.org Another study noted that this compound was physically compatible with insecticides like spinosad and fungicides such as copper oxychloride and metalaxyl (B1676325) MZ on cabbage. aaj.net.in It is important to note that this compound has been found to be incompatible with some bacterial bio-agents, as it can inhibit their growth. chemijournal.com

Mechanisms of Antibiotic Resistance in Plant Pathogenic Bacteria

Molecular Basis of Streptocyclin Resistance Development

The molecular underpinnings of resistance to Streptomycin (B1217042) in plant pathogenic bacteria are well-characterized and involve both spontaneous mutations and the acquisition of specific resistance genes. researchgate.netapsnet.org These mechanisms enable bacteria to survive and proliferate in the presence of the antibiotic.

A primary mechanism for high-level resistance to Streptomycin involves point mutations in the chromosomal gene rpsL. fao.org This gene encodes the ribosomal protein S12, which is a key component of the 30S ribosomal subunit and the direct target of Streptomycin. stopamr.euannualreviews.org The binding of Streptomycin to the S12 protein disrupts protein synthesis, leading to bacterial cell death. annualreviews.org

Mutations in the rpsL gene alter the structure of the S12 protein, which prevents or reduces the binding affinity of Streptomycin to the ribosome, thereby rendering the antibiotic ineffective. biochemjournal.comkoreascience.kr A highly conserved region of the rpsL gene, particularly codon 43, is a hotspot for these mutations. apsnet.org In susceptible strains, this codon (AAA) typically encodes the amino acid lysine. apsnet.orgajol.info A single nucleotide substitution can result in a change to arginine (AGA), asparagine (AAT), or threonine (ACA), all of which confer a high degree of resistance. apsnet.orgmdpi.com This type of resistance is considered stable but is primarily transferred vertically to daughter cells during cell division, limiting its rapid spread to other bacterial populations. koreascience.krnzpps.org This mechanism has been identified in numerous plant pathogens, including Erwinia amylovora, the causative agent of fire blight, and various Xanthomonas species. mdpi.comapsnet.orgajol.info

Table 1: Characterization of rpsL Gene Point Mutations Conferring Streptomycin Resistance

| Pathogen Species | Original Codon (Position 43) | Mutated Codon (Position 43) | Amino Acid Change | Reference |

| Erwinia amylovora | Lysine (AAA) | Arginine (AGA) | Lys -> Arg | apsnet.orgapsnet.org |

| Erwinia amylovora | Lysine (AAA) | Asparagine (AAT/AAC) | Lys -> Asn | apsnet.orgmdpi.com |

| Xanthomonas oryzae pv. oryzae | Lysine (AAG) | Arginine (AGG) | Lys -> Arg | ajol.info |

| Clavibacter michiganensis | Lysine | Arginine | Lys -> Arg | ucl.ac.be |

In contrast to chromosomal mutations, bacteria can acquire resistance through horizontal gene transfer (HGT), which allows for the rapid dissemination of resistance determinants among diverse bacterial populations. stopamr.eu The most significant and widely distributed acquired genes for Streptomycin resistance are the strA-strB gene pair and the aadA gene. stopamr.euucl.ac.be

The strA-strB genes are typically found linked together and encode phosphotransferase enzymes that modify the Streptomycin molecule, rendering it inactive. koreascience.krapsnet.org These genes are commonly associated with mobile genetic elements, particularly the transposon Tn5393. stopamr.euapsnet.org They have been identified in a wide array of plant pathogenic bacteria, including Erwinia amylovora, Pseudomonas syringae, and Xanthomonas campestris. stopamr.eunih.gov

The aadA gene encodes an aminoglycoside adenylyltransferase, another enzyme that inactivates Streptomycin by modifying it. biochemjournal.comucl.ac.be Different alleles, such as aadA1 and aadA2, have been described. The aadA1 gene, for instance, has been found in Xanthomonas oryzae pv. oryzae, the pathogen causing bacterial blight of rice, where it was located on a class 1 integron. ucl.ac.benih.gov The presence of these genes on mobile elements like integrons further facilitates their spread. nih.gov

Table 2: Key Acquired Genes for Streptomycin Resistance in Plant Pathogens

| Gene(s) | Encoded Enzyme | Mechanism of Action | Associated Pathogens | Reference |

| strA | Aminoglycoside-3"-phosphotransferase | Phosphorylation of Streptomycin | Erwinia amylovora, Pseudomonas syringae, Xanthomonas campestris | nih.govkoreascience.krapsnet.org |

| strB | Aminoglycoside-6-phosphotransferase | Phosphorylation of Streptomycin | Erwinia amylovora, Pseudomonas syringae, Xanthomonas campestris | nih.govkoreascience.krapsnet.org |

| aadA1 | Aminoglycoside adenylyltransferase | Adenylylation of Streptomycin | Xanthomonas oryzae pv. oryzae | ucl.ac.benih.gov |

| aadA2 | Aminoglycoside adenylyltransferase | Adenylylation of Streptomycin | Pseudomonas species | ucl.ac.be |

The genes acquired through HGT, such as strA-strB and aadA, confer resistance by producing enzymes that directly modify the Streptomycin antibiotic. researchgate.net This enzymatic inactivation is a major resistance strategy. annualreviews.org The enzymes, primarily phosphotransferases and adenylyltransferases, catalyze the addition of a phosphate (B84403) or an adenyl group to the Streptomycin molecule, respectively. stopamr.eubiochemjournal.com This chemical modification sterically hinders the antibiotic from binding to its ribosomal target, S12, thus preventing the disruption of protein synthesis and allowing the bacterium to survive. nzpps.org This mechanism generally confers a lower level of resistance compared to the high-level resistance seen with rpsL mutations. nzpps.org

Role of Mobile Genetic Elements (Plasmids, Transposons) in Resistance Dissemination

Mobile genetic elements (MGEs) are crucial vectors for the spread of antibiotic resistance genes among bacteria. reactgroup.org Plasmids and transposons are the primary MGEs responsible for the dissemination of Streptomycin resistance in agricultural environments. nzpps.org

The strA-strB genes are most frequently located on the transposon Tn5393. stopamr.eu A transposon is a DNA sequence that can change its position within a genome, sometimes creating or reversing mutations and altering the cell's genetic identity. This mobility allows Tn5393 to insert itself into plasmids or the bacterial chromosome. apsnet.org For example, in Erwinia amylovora, Tn5393 was discovered on the large, conjugative plasmid pEa34. frontiersin.orgapsnet.org Conjugative plasmids can be transferred directly from a donor to a recipient bacterium, facilitating the rapid spread of the resistance genes they carry, even across species and genera. apsnet.orgreactgroup.org

The small, non-conjugative broad-host-range plasmid RSF1010 is another important carrier of strA-strB genes, particularly among enteric bacteria. apsnet.org The wide distribution of these genes in both pathogenic and non-pathogenic epiphytic bacteria creates a large environmental reservoir of resistance that can be transferred to susceptible pathogen populations under the selective pressure of antibiotic use. stopamr.euapsnet.org

Table 3: Mobile Genetic Elements Involved in Streptomycin Resistance Dissemination

| Element Type | Name/Identifier | Associated Genes | Host Bacteria Examples | Reference |

| Transposon | Tn5393 | strA-strB | Erwinia amylovora, Pseudomonas syringae, Xanthomonas campestris | stopamr.eukoreascience.krapsnet.org |

| Plasmid | pEa34 | Tn5393 (strA-strB) | Erwinia amylovora | frontiersin.orgapsnet.org |

| Plasmid | RSF1010 | strA-strB | Enteric bacteria, Erwinia amylovora | apsnet.org |

| Integron | Class 1 Integron | aadA1 | Xanthomonas oryzae pv. oryzae | ucl.ac.benih.gov |

Epidemiological Dynamics and Evolutionary Trajectories of Resistance in Agricultural Ecosystems

The widespread use of Streptomycin in plant agriculture since the 1950s has exerted significant selective pressure on bacterial populations in orchards and fields. frontiersin.orgapsnet.organnualreviews.org This has led to the emergence and establishment of resistant pathogen populations in numerous regions where the antibiotic has been applied. apsnet.org The epidemiology of Streptomycin resistance is complex, influenced by the specific resistance mechanism, the mobility of resistance genes, and the fitness of resistant strains.

In many pathosystems, such as fire blight in apple and pear orchards, initial resistance was often due to chromosomal rpsL mutations. apsnet.org While this confers high-level resistance, its spread is clonal. koreascience.kr However, the subsequent acquisition and dissemination of strA-strB genes via MGEs have led to a more widespread and dynamic resistance problem. apsnet.org These genes can spread from commensal or environmental bacteria to pathogenic species, creating a diverse and resilient reservoir of resistance within the agricultural ecosystem. stopamr.eunih.gov The application of animal manure as fertilizer can also introduce antibiotic-resistant bacteria and resistance genes into agricultural soils, further complicating the epidemiological landscape. nih.gov

The evolutionary trajectory of resistance is also shaped by fitness costs. mdpi.com Antibiotic resistance mechanisms can sometimes impose a biological cost on the bacterium, such as reduced growth rate or virulence, in the absence of the antibiotic. mdpi.com However, in many cases, resistant strains have shown to be stable and competitive, allowing them to persist in the environment even when antibiotic use is reduced. mdpi.com The co-selection of resistance genes is another critical factor; MGEs often carry genes for resistance to multiple antibiotics or even heavy metals. reactgroup.org Therefore, the use of one substance can inadvertently select for bacteria resistant to others, making it difficult to reverse resistance once it is established in a population. reactgroup.org

Environmental Fate and Ecological Impact on Soil Microbial Communities

Persistence and Degradation Pathways in Soil Ecosystems

The persistence of antibiotic compounds in the soil is a critical factor influencing their potential long-term effects on the ecosystem. The degradation rate determines the duration of exposure for soil microorganisms and the potential for the selection of antibiotic-resistant strains.

Quantitative Analysis of Residue Dissipation Kinetics

The dissipation of streptomycin (B1217042) and tetracyclines in soil environments generally follows first-order kinetics. nih.govnih.gov This model implies that the rate of degradation is proportional to the concentration of the compound. In a microcosm study on rice soil, the dissipation of tetracycline (B611298) (TC) was rapid, degrading within 9 days, while streptomycin (STR) and a streptocycline (STC) mixture took 21 days to fall below the limit of quantification. nih.gov The dissipation of many pesticides and antibiotics in soil has been shown to fit this kinetic model, allowing for the calculation of crucial parameters like half-life. ekb.eg

Half-Life Determination and Environmental Influences on Degradation

The half-life (DT₅₀), or the time required for 50% of the initial concentration of a compound to dissipate, is a key indicator of its persistence. For streptomycin, the half-life in soil is significantly influenced by environmental conditions, particularly temperature and soil texture. nih.gov

Research indicates that streptomycin is amenable to biodegradation in agricultural soils, with DT₅₀ values of several days when the temperature is permissive. nih.gov In soils incubated at 20°C, the half-life of streptomycin ranged from approximately 7 to 15 days across different textures (sandy loam, loam, and clay loam). nih.gov However, at a lower temperature of 4°C, its persistence increased dramatically, with the DT₅₀ ranging from 49 to 137 days. nih.gov This demonstrates the critical role of temperature in governing the microbial activity responsible for degradation.

The importance of microbial breakdown is further highlighted by studies on sterilized soil. In autoclaved loam soil incubated at 20°C, the DT₅₀ of streptomycin was about 111 days, a significant increase compared to non-sterilized soil, confirming that biodegradation is the primary dissipation pathway. nih.gov Similarly, the half-life for tetracycline in soil is also variable, with median dissipation half-lives reported to range from 20.0 to 38.8 days. nih.gov At 25°C, one study determined the half-life of oxytetracycline (B609801) to be 56 days in non-amended soil. nih.gov

| Soil Condition | Temperature | Half-Life (DT₅₀) in Days |

|---|---|---|

| Varying Textures (Sandy Loam, Loam, Clay Loam) | 20°C | 7 - 15 |

| Varying Textures | 4°C | 49 - 137 |

| Autoclaved (Sterilized) Loam Soil | 20°C | ~111 |

Influence on Soil Microbial Community Structure and Diversity

The introduction of antibiotics like those in Streptocyclin can exert selective pressure on soil microbial populations, leading to shifts in their structure, diversity, and function.

Assessment of Changes in Bacterial Diversity Indices (e.g., Shannon, Simpson, ACE, Chao1)

Bacterial diversity in soil can be assessed using several alpha-diversity indices. The Shannon and Simpson indices measure species diversity, incorporating both richness and evenness, while the ACE (Abundance-based Coverage Estimator) and Chao1 indices estimate species richness. cd-genomics.comnih.gov

Studies show that the application of these antibiotics can lead to a decrease in bacterial diversity. nih.gov In a study examining the effects of tetracycline (TC), streptomycin (STR), and a streptocycline (STC) mixture on rice soil, all treatments reduced bacterial diversity compared to the control. nih.govresearchgate.net The decrease was most pronounced with the STC mixture, suggesting a synergistic or additive negative effect of the combined antibiotics on the microbial community. nih.gov Conversely, some studies have found that restricted use of streptomycin in agricultural settings, such as apple orchards, did not significantly alter bacterial diversity. researchgate.net

| Diversity Index | Effect of Tetracycline (TC), Streptomycin (STR), and this compound (STC) |

|---|---|

| Shannon | Decreased diversity with antibiotic application, most prominently with STC. |

| Simpson | Decreased diversity (higher Simpson index value indicates lower diversity) with antibiotic application. |

| ACE | Decreased species richness with antibiotic application. |

| Chao1 | Decreased species richness with antibiotic application. |

Analysis of Alterations in the Relative Abundance of Major Bacterial Phyla (e.g., Chloroflexi, Actinobacteria, Planctomycetes)

Antibiotic treatments can alter the relative abundance of major bacterial phyla in the soil. A targeted metagenomic analysis revealed that major phyla, including Chloroflexi, Actinobacteria, and Planctomycetes, were suppressed by treatments with tetracycline, streptomycin, and this compound when compared to untreated control soil. nih.gov

In contrast, another study on the effects of Streptomyces strains (a source of many antibiotics) found that inoculation could increase the relative abundance of Planctomycetes and Actinobacteria in the pepper rhizosphere. nih.gov Other research has shown that different land management techniques can significantly alter the abundance of these phyla, indicating their sensitivity to environmental changes. nih.govfrontiersin.org However, a study on the restricted use of streptomycin in apple orchards concluded that the treatment did not influence the abundance of major bacterial taxa. researchgate.net These varying results suggest that the impact of streptomycin on bacterial phyla may be context-dependent, influenced by factors such as dosage, application frequency, soil type, and existing microbial community composition.

Impact on Soil Enzyme Activities (e.g., Dehydrogenase, Phosphatases) as Biological Indicators

Soil enzymes are crucial for nutrient cycling and organic matter decomposition, and their activity levels are often used as sensitive indicators of soil health and microbial function. The introduction of antibiotics can inhibit these activities, disrupting essential soil processes.

Studies have consistently shown that the antibiotic components of this compound can negatively affect these enzyme activities. Both tetracycline and oxytetracycline have been reported to inhibit dehydrogenase and phosphatase activities. mdpi.comresearchgate.net In one study, the application of tetracyclines led to a significant decrease in dehydrogenase activity for up to 14 days and in phosphatase activity for up to 21 days. semanticscholar.org A comprehensive study on rice soil found that dehydrogenase, acid phosphatase, and alkaline phosphatase activities were all negatively affected by treatments with tetracycline, streptomycin, and the this compound mixture. nih.gov However, some research has noted no significant effect of oxytetracycline on dehydrogenase and phosphatase activities, even at high doses, indicating that the response can vary based on soil type and other environmental factors. mdpi.com

| Enzyme | Reported Effect | Source(s) |

|---|---|---|

| Dehydrogenase | Inhibited / Negatively affected | nih.govresearchgate.netsemanticscholar.org |

| Dehydrogenase | No significant effect | mdpi.comiastate.edu |

| Acid Phosphatase | Inhibited / Negatively affected | nih.govresearchgate.netsemanticscholar.org |

| Alkaline Phosphatase | Inhibited / Negatively affected | nih.govsemanticscholar.org |

| Phosphatases (general) | No effect or slight negative effect | mdpi.com |

Quantification and Characterization of Antibiotic Resistance Genes (ARGs) in the Soil Microbiome

The application of "this compound," a combination of streptomycin and tetracycline, in agricultural settings introduces selective pressure that can lead to the proliferation and dissemination of antibiotic resistance genes (ARGs) within the soil microbiome. The quantification and characterization of these ARGs are crucial for understanding the ecological repercussions of using this antibiotic formulation.

The primary method for quantifying ARGs in complex environmental matrices like soil is quantitative real-time PCR (qPCR). nih.gov This culture-independent technique allows for the direct measurement of the abundance of specific resistance genes from total DNA extracted from soil samples. nih.gov Research has focused on identifying and quantifying genes that confer resistance to streptomycin and tetracycline.

Commonly targeted streptomycin resistance genes include strA, strB, and aadA. nih.govnih.gov For tetracycline resistance, a wide array of genes are monitored, with tet(B), tet(M), tet(W), tet(O), tet(Q), and tet(X) being among the most frequently detected in agricultural soils. nih.govmdpi.com

Studies have shown that the background levels of these ARGs can vary significantly depending on the soil's history of antibiotic exposure and agricultural management practices, such as the application of manure. nih.govasm.org The introduction of streptomycin and tetracycline, either directly or through contaminated manure, has been observed to cause a notable increase in the relative abundance of corresponding ARGs. gu.edu.lynih.gov

The presence and abundance of ARGs in agricultural soils are a significant concern as they can be transferred between microorganisms through horizontal gene transfer, potentially leading to the spread of resistance to pathogenic bacteria. mdpi.com This disruption of the natural microbial ecological balance can have broader implications for soil health and function. mdpi.com

Detailed Research Findings on ARG Abundance

Several studies have quantified the abundance of streptomycin and tetracycline resistance genes in various soil environments. The data below, synthesized from multiple research efforts, illustrates the typical findings.

Table 1: Relative Abundance of Streptomycin and Tetracycline Resistance Genes in Different Soil Types

This table presents data on the relative quantities of various antibiotic resistance genes found in different soil management contexts. The values are indicative of the baseline levels and the impact of agricultural practices.

| Gene | Forest Soil (copies/16S rRNA) | Agricultural Soil (copies/16S rRNA) | Manure-Amended Soil (copies/16S rRNA) |

| Streptomycin Resistance | |||

| strA | Low to Undetectable | Variable | Elevated |

| strB | Low | Variable | Elevated |

| aadA | Low to Undetectable | Variable | Elevated |

| Tetracycline Resistance | |||

| tet(M) | Present | Elevated | High |

| tet(W) | Present | Elevated | High |

| tet(B) | Low to Undetectable | Variable | Elevated |

| tet(O) | Low | Variable | Elevated |

Note: "Low," "Variable," "Elevated," and "High" are qualitative descriptors based on typical findings in the absence of standardized reporting units across all studies. Quantitative data from specific studies can be found in the cited literature. nih.govnih.gov

Table 2: Impact of Streptomycin and Doxycycline (a Tetracycline) Application on ARG Abundance in Sandy Soil Over Time

This table illustrates the change in the relative abundance of specific ARGs in sandy soil after the application of manure spiked with streptomycin or doxycycline, measured at two different time points. The data highlights the initial enrichment and subsequent decline of some genes.

| Gene | Day 28 (Relative Abundance) | Day 92 (Relative Abundance) |

| Streptomycin Treatment | ||

| aadA | Significant increase at high concentrations | Positive correlation at high concentrations |

| strA | Not significantly correlated | Not significantly correlated |

| Doxycycline Treatment | ||

| tet(M) | Significantly increased | Positive correlation at high concentrations |

| tet(W) | Not significantly correlated | Positive correlation at high concentrations |

| tet(Q) | Not significantly correlated | Positive correlation at high concentrations |

Source: Adapted from findings on the effects of antibiotic-spiked manure on soil resistome. gu.edu.lynih.govresearchgate.net The term "positive correlation" indicates that the relative abundance of the gene increased with higher antibiotic concentrations.

These findings underscore the direct link between the use of streptomycin and tetracycline and the enrichment of corresponding ARGs in the soil microbial community. The persistence of these genes in the environment is a critical factor in the broader assessment of the ecological impact of this compound.

Analytical Methodologies for Residue Detection and Quantification

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

The development of robust LC-MS/MS methods is fundamental for the reliable analysis of Streptocyclin residues. This involves the simultaneous estimation of its constituent compounds, Streptomycin (B1217042) and Tetracycline (B611298), and the optimization of procedures to extract these compounds from complex agricultural matrices.

Simultaneous Estimation of Streptomycin and Tetracycline Components

Researchers have successfully developed and validated single-step methods for the simultaneous estimation of Streptomycin and Tetracycline residues using LC-MS/MS. For instance, a method developed for pomegranate analysis utilized a methanol-based extraction followed by LC-MS/MS detection. acs.org This approach allows for the efficient analysis of both antibiotic groups in a single run, saving time and resources. The use of tandem mass spectrometry (MS/MS) provides a high degree of specificity by monitoring precursor-product ion transitions unique to each analyte, which is essential for accurate identification and quantification. sciex.comprimescholars.com

The chromatographic separation is a critical aspect, with techniques like Hydrophilic Interaction Chromatography (HILIC) being employed for highly polar compounds like aminoglycosides (e.g., Streptomycin) to achieve good retention and separation without the need for ion-pairing reagents that can suppress the MS signal. waters.com For tetracyclines, reversed-phase chromatography is commonly used. scielo.br The mobile phase composition is carefully optimized to achieve the best separation and ionization efficiency for both compound classes. apsnet.org

Optimization of Extraction Procedures from Agricultural Matrices

The extraction of Streptomycin and Tetracycline from diverse agricultural matrices, such as fruits, vegetables, honey, and animal tissues, presents a significant challenge due to the complexity of these samples. waters.comsemanticscholar.orgnih.gov The goal is to efficiently isolate the target analytes while minimizing the co-extraction of interfering matrix components that can affect the accuracy and sensitivity of the LC-MS/MS analysis.

Various extraction techniques have been explored and optimized. A common approach involves an initial extraction with a suitable solvent mixture. For example, a solution containing ammonium (B1175870) acetate, EDTA, sodium chloride, and trichloroacetic acid has been used for extracting aminoglycosides from milk, eggs, and honey. waters.com For pomegranates, a simple methanol (B129727) extraction has proven effective for both Streptomycin and Tetracycline. acs.org In other applications, a mixture of acetonitrile (B52724) and a buffer solution, such as McIlvaine buffer with EDTA, is used to extract tetracyclines from soil and manure. researchgate.netmdpi.com

Following the initial extraction, a clean-up step is often necessary to remove interfering substances. Solid-Phase Extraction (SPE) is a widely used technique for this purpose. primescholars.comwaters.com Different SPE sorbents, such as Oasis HLB (Hydrophilic-Lipophilic Balanced), are effective in retaining the target antibiotics while allowing interfering compounds to be washed away. waters.com The choice of extraction solvent and SPE protocol is tailored to the specific properties of the analytes and the sample matrix to ensure high recovery and a clean final extract for LC-MS/MS analysis.

Method Validation Parameters for Rigorous Residue Analysis

To ensure the reliability and accuracy of analytical results, the developed LC-MS/MS methods must undergo rigorous validation. This process assesses several key performance parameters as outlined in international guidelines, such as those from the European Commission. biomedpharmajournal.org

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. europa.eu These parameters are crucial for determining the sensitivity of the analytical method. For Streptomycin and Tetracycline residue analysis, low LODs and LOQs are essential to meet the stringent maximum residue limits (MRLs) set by regulatory bodies.

Typically, LOD and LOQ are determined based on the signal-to-noise ratio (S/N) of the analytical signal, with an S/N of 3 often used for LOD and 10 for LOQ. apsnet.org In a study on pomegranate, the LOQs for both Streptomycin and Tetracycline were found to be ≤0.005 mg/kg. acs.org Another study on honey reported LODs for Streptomycin and Tetracycline in the range of 0.13-0.97 µg/kg and LOQs in the range of 0.42-3.22 µg/kg. nih.gov

Table 1: Examples of LOD and LOQ for Streptomycin and Tetracycline in Various Matrices

| Matrix | Analyte | LOD (µg/kg) | LOQ (µg/kg) | Reference |

| Pomegranate | Streptomycin | - | ≤5 | acs.org |

| Pomegranate | Tetracycline | - | ≤5 | acs.org |

| Honey | Streptomycin | 0.13 - 0.97 | 0.42 - 3.22 | nih.gov |

| Honey | Tetracycline | 0.13 - 0.97 | 0.42 - 3.22 | nih.gov |

| Meat | Streptomycin | 0.053 | 4.075 | semanticscholar.org |

| Meat | Tetracycline | 0.0156 | 0.75 | semanticscholar.org |

Note: Data presented is a selection from various studies and may vary based on the specific methodology and instrumentation used.

Assessment of Recovery Rates and Intra-day Precision (Relative Standard Deviation)

Recovery studies are performed to assess the efficiency of the extraction and clean-up procedures. This is done by spiking blank matrix samples with known concentrations of the analytes and measuring the amount recovered. High and consistent recovery rates are indicative of an effective method. For instance, a study on pomegranate reported recovery rates between 90% and 116% for both Streptomycin and Tetracycline at different fortification levels. acs.org

Intra-day precision, also known as repeatability, measures the consistency of results within the same day and is typically expressed as the relative standard deviation (RSD) of replicate measurements. europa.eu Low RSD values indicate high precision. In the pomegranate study, the intra-day precision (RSD) was ≤ 9%. acs.org A study on honey analysis showed intra-day RSDs ranging from 2.16% to 10.69%. scielo.br

Evaluation of Inter-day Precision and Reproducibility

Inter-day precision, or intermediate precision, assesses the variability of the analytical method over different days, often involving different analysts or equipment. europa.eu This parameter provides insight into the ruggedness and reproducibility of the method under routine laboratory conditions. Similar to intra-day precision, it is expressed as the RSD.

A study on pomegranate analysis demonstrated an inter-day precision RSD of ≤ 12%. acs.org In honey analysis, the inter-day RSD was found to be between 5.25% and 26.34%. scielo.br These validation parameters are essential for establishing the reliability of the analytical method for routine monitoring of this compound residues in agricultural commodities.

Table 2: Examples of Recovery and Precision Data for Streptomycin and Tetracycline Analysis

| Matrix | Analyte | Fortification Level (mg/kg) | Recovery (%) | Intra-day RSD (%) | Inter-day RSD (%) | Reference |

| Pomegranate | Streptomycin & Tetracycline | 0.005, 0.01, 0.05 | 90 - 116 | ≤ 9 | ≤ 12 (at 0.01 mg/kg) | acs.org |

| Honey | Tetracycline | 0.05 | - | 0.88 | 2.18 | scielo.br |

| Meat | Streptomycin | - | 64.33 - 80.87 | - | - | semanticscholar.org |

| Meat | Tetracycline | - | 64.33 - 80.87 | - | - | semanticscholar.org |

Note: Data presented is a selection from various studies and may vary based on the specific methodology and instrumentation used.

Future Research Trajectories and Emerging Paradigms in Streptocyclin Studies

Advanced Molecular Characterization of Unelucidated Action Mechanisms

While the primary mechanisms of Streptomycin (B1217042) and Tetracycline (B611298) are well-established, nuances of their interactions within plant pathogenic bacteria remain areas of active investigation. Both antibiotics inhibit bacterial protein synthesis by targeting the 30S ribosomal subunit. wikipedia.orgdrugbank.comnih.gov Tetracycline binds reversibly to the 30S subunit, blocking the attachment of aminoacyl-tRNA to the ribosomal 'A' site, thereby halting the elongation of the polypeptide chain. drugbank.commit.edu Streptomycin's binding is irreversible and more complex; it distorts the structure of the decoding site, leading to the misreading of the mRNA codon and the synthesis of faulty proteins. nih.govresearchgate.net

Future research will focus on elucidating the precise structural basis for these interactions at an atomic level, particularly in different species of plant pathogens. Key areas of investigation include:

High-Resolution Structural Analysis: Utilizing advanced techniques like cryo-electron microscopy to visualize the Streptocyclin components bound to the ribosomes of specific plant pathogens. This can reveal subtle, species-specific differences in the binding pocket that could be exploited for developing more targeted derivatives.

Conformational Dynamics: Investigating the dynamic changes in the ribosome's conformation upon antibiotic binding. Understanding how streptomycin, for instance, stabilizes a "closed" conformation of the 30S subunit can provide deeper insights into the mechanics of induced miscoding. nih.gov

Secondary and Off-Target Effects: Beyond the ribosome, research is needed to understand other potential cellular targets or pathways affected by these antibiotics in bacteria. Tetracyclines, for example, may alter the cytoplasmic membrane, causing leakage of intracellular components. wikipedia.orgdrugbank.com Characterizing these secondary effects is crucial for a complete understanding of their bactericidal or bacteriostatic action.

Table 1: Known and Investigated Molecular Actions of this compound Components

| Component | Primary Target | Known Mechanism of Action | Future Research Focus |

|---|---|---|---|

| Streptomycin | 16S rRNA and S12 protein of the 30S ribosomal subunit | Irreversibly binds near the 'A' site, distorting its structure and causing misreading of mRNA. nih.govresearchgate.net | Precise structural basis of ribosome distortion; impact on ribosome dynamics and translocation. nih.govresearchgate.net |

| Tetracycline | 30S ribosomal subunit | Reversibly binds to the 'A' site, physically blocking the attachment of aminoacyl-tRNA. drugbank.commicrobeonline.com | Characterization of secondary binding sites on the 50S subunit; elucidation of effects on the bacterial cytoplasmic membrane. wikipedia.orgdrugbank.com |

Development of Innovative Strategies for Mitigating Antibiotic Resistance Progression

The efficacy of this compound is increasingly threatened by the emergence of resistant bacterial strains. mdpi.com Resistance in plant pathogens is often acquired through horizontal gene transfer of resistance genes, frequently located on plasmids and transposons. frontiersin.orgresearchgate.net The primary mechanisms include enzymatic inactivation of the antibiotic, protection of the ribosomal target, and active efflux of the drug from the bacterial cell. microbeonline.comresearchgate.netfrontiersin.org

Innovative research is crucial to counteract this trend. Future strategies are moving beyond the search for new antibiotics to focus on disabling resistance mechanisms and restoring the effectiveness of existing drugs like this compound.

Development of Adjuvants and "Resistance Breakers": This involves identifying and developing non-antibiotic compounds that, when co-administered with this compound, can overcome resistance. nih.gov

Efflux Pump Inhibitors (EPIs): These molecules block the bacterial pumps that expel tetracycline from the cell, thereby increasing its intracellular concentration and restoring its efficacy. nih.gov

Enzyme Inhibitors: For resistance mediated by enzymatic modification, such as that conferred by Tet-X enzymes for tetracycline, research into specific inhibitors of these enzymes is a promising avenue. ox.ac.uk

Synergistic Combination Therapies: Investigating the synergistic effects of this compound with other antimicrobial compounds, including other antibiotics, bacteriophages, or natural plant-derived compounds. For example, secondary metabolites from biocontrol agents like Streptomyces have shown synergistic effects when combined with streptomycin against resistant pathogens. mdpi.com

Target Modification: Exploring ways to modify the antibiotic structure to evade resistance mechanisms. For tetracycline, alterations to the D-ring of the molecule have been shown to overcome resistance mediated by both efflux pumps and ribosomal protection proteins. ucdavis.edu

Table 2: Strategies to Mitigate this compound Resistance

| Strategy | Description | Example/Target Mechanism |

|---|---|---|

| Adjuvant Therapy | Co-application of a non-antibiotic compound that enhances antibiotic activity. nih.gov | Efflux Pump Inhibitors (EPIs) to block tetracycline removal; β-lactamase inhibitors (as a model). nih.govox.ac.uk |

| Synergistic Combinations | Using this compound with other agents to produce an effect greater than the sum of their individual effects. | Combination with secondary metabolites from Streptomyces species or with plant-derived compounds. mdpi.com |

| Structural Modification | Altering the chemical structure of the antibiotic to prevent recognition by resistance elements. | Modifying the tetracycline molecule to evade binding by ribosomal protection proteins (e.g., TetM) or efflux pumps (e.g., TetA). ucdavis.edu |

| Targeted Delivery | Using systems like nanoparticles to deliver the antibiotic directly to the pathogen, potentially overwhelming resistance mechanisms. | Nanoencapsulation to increase local concentration at the infection site. researchgate.net |

Comprehensive Assessment of Long-Term Environmental and Microbiological Ecological Impacts

The application of antibiotics in open agricultural systems raises significant concerns about their long-term ecological impact. Unspent antibiotics can persist in soil and water, affecting non-target microbial communities and contributing to a global reservoir of antibiotic resistance genes (ARGs). nih.gov Both streptomycin and oxytetracycline (B609801) resistance genes have been identified in various plant pathogenic bacteria. frontiersin.org

Future research must undertake a comprehensive risk assessment to understand and mitigate these impacts.

Environmental Fate and Persistence: Detailed studies are needed to model the persistence and transport of Streptomycin and Tetracycline in different soil types and aquatic environments under various agricultural practices.

Impact on Soil Microbiome: Using metagenomic approaches to assess the long-term effects of this compound application on the diversity and function of beneficial soil microorganisms, such as nitrogen-fixing bacteria and mycorrhizal fungi.

Selection and Spread of ARGs: Quantifying the extent to which agricultural use of this compound contributes to the selection pressure for ARGs in the environmental microbiome. This includes tracking the horizontal gene transfer of resistance elements from environmental bacteria to plant pathogens and potentially to human pathogens.